5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is a significant aromatic compound that integrates a fluorine atom, a triazole ring, and an aniline moiety. Its chemical structure is represented by the International Union of Pure and Applied Chemistry name 5-fluoro-2-(1,2,4-triazol-1-yl)aniline, with the chemical identifier 869942-02-9. This compound is classified under the category of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and material science .
The synthesis of 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves several key steps:
In industrial settings, larger-scale synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions—including temperature, pressure, and catalyst concentration—is crucial for maximizing production .
This compound has a molecular formula of C8H7FN4 and a molecular weight of approximately 180.17 g/mol. Its structural characteristics make it a versatile building block in organic synthesis.
5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline can participate in various chemical reactions:
The choice of reagents and conditions is critical in determining the products formed from these reactions. For example:
The mechanism of action for 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline primarily involves its interaction with biological targets. In medicinal applications, the triazole ring can bind to iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can affect drug metabolism and contribute to its antifungal and antibacterial properties .
5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline is typically characterized by:
The compound exhibits notable stability under standard laboratory conditions but may undergo significant transformations under extreme pH or temperature conditions. Its solubility in various solvents makes it suitable for multiple applications in organic synthesis .
5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline has several important applications:
The compound 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline (CAS: 869942-02-9) belongs to a specialized class of N-linked aniline-triazole hybrids. Its systematic name follows IUPAC conventions: the parent structure is aniline (aminobenzene), substituted at the ortho position (C-2) with a 5-fluorophenyl group and a 1,2,4-triazole ring connected via its N1 nitrogen. The molecular formula is C₈H₇FN₄, with a molecular weight of 178.17 g/mol [1] [6].
Regioisomerism is a critical aspect of triazolyl anilines. The specified compound features 1H-1,2,4-triazol-1-yl linkage, distinct from the isomeric 5-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline (CAS not specified), where the triazole connects via a ring carbon (C-5). This distinction profoundly impacts electronic distribution and biological interactions [4]. The 1-yl isomer exhibits greater metabolic stability due to the absence of an acidic N-H proton, unlike the 5-yl tautomer which exists in equilibrium between 1H- and 4H-forms [10].
Table 1: Structural and Physicochemical Comparison of Key Triazolyl Aniline Isomers
Compound | Connection Point | Tautomerism | pKa (Predicted) | Topological Polar Surface Area (Ų) |
---|---|---|---|---|
5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline | N1-triazole | Fixed (no mobile H) | ~10.3 (basic) | 58.7 |
5-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline | C5-triazole | 1H ⇌ 4H equilibrium | ~4.3-5.3 (acidic) | 76.3 |
The 1,2,4-triazole ring itself is planar and aromatic, with C-N and N-N bond lengths averaging 132-136 pm, consistent with delocalized π-electron systems [10]. This ring is amphoteric, capable of both protonation (pKa ~2.45 for conjugate acid) and deprotonation (pKa ~10.26), though the N1-substituted derivative lacks acidic protons. The ortho-aniline group enables intramolecular hydrogen bonding with the triazole N3 nitrogen, potentially stabilizing specific conformations relevant to biological target engagement. The fluorine atom at C5 of the benzene ring contributes to enhanced lipophilicity (logP ~1.8) and influences electronic properties via its strong electron-withdrawing effect [6] [8].
The chemistry of 1,2,4-triazoles traces back to 1885, when Bladin first synthesized these heterocycles and coined the term "triazole" [5] [10]. Early research focused on structural isomerism and tautomeric behavior, but significant therapeutic exploration began in the mid-20th century. A pivotal milestone emerged in 1944 with the discovery of antifungal properties in azole derivatives, catalyzing systematic investigations into triazole-based medicinal agents [9].
Table 2: Historical Milestones in 1,2,4-Triazole Pharmacophore Development
Era | Key Advancements | Representative Agents | Therapeutic Impact |
---|---|---|---|
Pre-1950 | Discovery of triazole ring; Early synthetic methods (Einhorn-Brunner, Pellizzari) | None | Foundation of synthetic accessibility |
1950-1980 | Recognition of antifungal potential; Optimization of systemic bioavailability | Clotrimazole (imidazole) | Proof-of-concept for azole antifungals |
1980-2000 | Development of N-substituted triazoles; CYP51 targeting | Fluconazole, Itraconazole, Voriconazole | Revolutionized systemic antifungal therapy |
2000-Present | Hybridization strategies; Scaffold diversification for multi-target engagement | Cefatrizine, 5-fluoro-2-(triazolyl)anilines | Expansion into antibacterials, anticancer agents |
The 1980s–1990s witnessed the first-generation N1-substituted triazole antifungals (fluconazole, itraconazole), which exhibited superior safety and specificity over imidazole counterparts by selectively inhibiting fungal lanosterol 14α-demethylase (CYP51) [9] [10]. Concurrently, the Pellizzari reaction and Einhorn-Brunner syntheses enabled efficient production of diversely substituted triazoles, facilitating structure-activity relationship (SAR) studies [5].
The advent of "click chemistry" in the early 2000s, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized access to 1,4-disubstituted 1,2,4-triazoles, enabling combinatorial libraries of hybrid structures [3] [5]. This period also saw triazoles integrated into non-antifungal agents (e.g., ribavirin for antivirals, anastrozole for oncology). The exploration of ortho-triazolyl anilines as "building blocks" gained momentum post-2010, driven by their balanced physicochemical properties and versatility in hybridization [8] [9]. Agricultural applications (e.g., paclobutrazol) further demonstrated the pharmacophore’s adaptability [10].
Molecular hybridization merges pharmacophoric subunits to create novel entities with enhanced or dual-targeting capabilities. The 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline scaffold exemplifies this strategy, combining:
Hybrids incorporating this scaffold exhibit enhanced target affinity and overcome resistance in multiple therapeutic areas:
Table 3: Biological Activities of Triazolyl Aniline Hybrids
Hybrid Structure | Target Pathogen/Cell | Activity (IC₅₀/MIC) | Mechanistic Insights |
---|---|---|---|
5-Fluoro-2-(3-(furan-3-yl)-1H-1,2,4-triazol-5-yl)aniline | Staphylococcus aureus | 5.2 µM | DNA gyrase inhibition; Competitive ATP binding |
Melampomagnolide B-triazole conjugate | HCT116 colorectal cancer | 0.43 µM | NF-κB pathway suppression; Apoptosis induction |
Dihydroartemisinin-triazole-coumarin | HT-29 colon cancer (hypoxia) | 0.01 µM | Mitochondrial membrane disruption; G0/G1 arrest |
The triazole ring enhances pharmacokinetic properties by:
Hybridization thus transforms the 5-fluoro-2-(1H-1,2,4-triazol-1-yl)aniline from a simple building block into a privileged scaffold for next-generation therapeutics, particularly against resistant infections and neoplasms [3] [8].
Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7